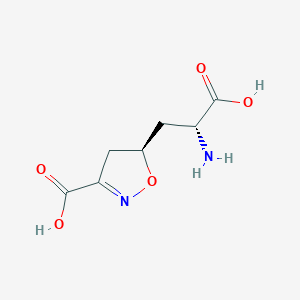
4-(Diphenylamino)benzaldehyde diphenylhydrazone
Vue d'ensemble
Description
4-(Diphenylamino)benzaldehyde diphenylhydrazone is a compound with the linear formula (C6H5)2NC6H4CH=NN(C6H5)2. It has a molecular weight of 439.55 . This compound is used as an organic photoconductor and a charge transporting molecule for Non-Linear Optical (NLO) applications .
Molecular Structure Analysis
The basic structure of 4-(Diphenylamino)benzaldehyde diphenylhydrazone consists of a benzene ring attached to an aldehyde group and a diphenylamine . The SMILES string representation of the molecule isc1ccc(cc1)N(N=Cc2ccc(cc2)N(c3ccccc3)c4ccccc4)c5ccccc5 . Physical And Chemical Properties Analysis
4-(Diphenylamino)benzaldehyde diphenylhydrazone appears as a solid . It has a melting point of 164-169 °C (lit.) . The maximum wavelength (λmax) is 362 nm .Applications De Recherche Scientifique
Electrophotographic Materials
4-(Diphenylamino)benzaldehyde diphenylhydrazone has been studied for its application as a carrier transport material in electrophotography. Chen Zhaobin's research on the synthetic conditions of hydrazone compounds, including this compound, provides insights into its utilization in electrophotographic layers and devices (Chen Zhaobin, 1999).
Photoconductive Devices
The photoconductivity of 4-(diphenylamino)benzaldehyde diphenylhydrazone was explored by Chi Chen, who synthesized and characterized the compound for its potential in photoconductive devices (Chi Chen, 2001).
Hydrogenation Catalysts
In the field of catalysis, the compound has been involved in the synthesis of platinum-(diphenylamino styryl benzylazanediyl) diacetic acid derivatives nanocomposites. These nanocomposites, characterized for their size and stability, have demonstrated high catalytic activity in the hydrogenation of various benzaldehydes, as detailed by Manhuan Cheng and colleagues (Cheng et al., 2010).
Charge Transport in Liquid State
The charge transport properties in the supercooled liquid state of 4-diphenylamino-benzaldehyde methylphenylhydrazone, a related compound, were investigated by Satoyuki Nomura and others. This study provides comparative insights into the behavior of 4-(diphenylamino)benzaldehyde diphenylhydrazone in similar states (Nomura et al., 1998).
Optical Probes for Metal Ions
In the realm of optical sensing, 4-(diphenylamino)benzaldehyde diphenylhydrazone derivatives have been synthesized for use as opticalprobes. A study by W. Shi et al. explored the synthesis of a simple-structured derivative, 2-(4-(diphenylamino)benzylidene)hydrazinecarbothioamide (M1), which demonstrated distinct fluorescence alterations in the presence of Hg2+ and Ag+ ions, suggesting its application in metal ion detection (Shi et al., 2016).
Photocatalytic Hydrogen Production
The compound's role in the development of graphene-based nanohybrids for photocatalytic hydrogen production was investigated by Zhi Li and colleagues. They synthesized a novel nanohybrid modified by platinum nanoparticles, demonstrating its potential in solar energy conversion (Li et al., 2012).
Cytotoxicity Evaluation
In a study by A. Sakr et al., the cytotoxicity of novel pyrimidine derivatives, including 4-(diphenylamino)benzaldehyde diphenylhydrazone, was evaluated against various cell lines. This research contributes to understanding the compound's potential effects in biomedical applications (Sakr et al., 2020).
Electrocatalysis and Conductivity
Another application area is in electrocatalysis and conductivity. U. Osman and co-authors synthesized a Ni(II) complex with 4-(diphenylamino)benzaldehyde-4-(2-fluorophenyl)thiosemicarbazone and explored its conductivity, demonstrating potential in electrochemical applications (Osman et al., 2021).
Tyrosinase Inhibition
K. Nihei and I. Kubo investigated the effects of benzaldehydes, including 4-(diphenylamino)benzaldehyde diphenylhydrazone, on tyrosinase inhibition. This study provides insights into its potential use in addressing enzymatic processes (Nihei & Kubo, 2017).
(Opto)electronic Materials
In the field of (opto)electronics, D. Sęk et al. compared the structural, thermal, optical, and electrochemical properties of azines and their azomethine analogues, including 4-(diphenylamino)benzaldehyde diphenylhydrazone, for potential applications in electronic devices (Sęk et al., 2013).
Synthesis of Large-Scale Compounds
The large-scale synthesis of mono and di-N-2,3-epoxypropyl N-phenylhydrazones, including 4-(diphenylamino)benzaldehyde diphenylhydrazone, was investigated by V. Getautis et al. This research contributes to the understanding of scalable synthesis processes for such compounds (Getautis et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(E)-(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3/c1-5-13-27(14-6-1)33(28-15-7-2-8-16-28)29-23-21-26(22-24-29)25-32-34(30-17-9-3-10-18-30)31-19-11-4-12-20-31/h1-25H/b32-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSRSKYBBSDSK-WGPBWIAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diphenylamino)benzaldehyde diphenylhydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine](/img/structure/B3286282.png)

![1-[(3-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3286295.png)





![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3286342.png)

![Ethyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B3286357.png)
